

Isotope dilution methods for accurate TDCPP quantification

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Compound of Interest

Compound Name: *Tris(2,3-dichloropropyl) phosphate*

CAS No.: 78-43-3

Cat. No.: B1198409

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Application Note: High-Precision Quantitation of TDCPP in Biological Matrices via Isotope Dilution LC-MS/MS

Executive Summary

This Application Note details a rigorous methodology for the quantification of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) in biological matrices (plasma, serum) and dosing formulations. As a high-production volume organophosphate flame retardant (OPFR), TDCPP is a critical analyte in toxicological screening and environmental health studies.

The protocol utilizes Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative accuracy. By employing the stable isotope-labeled internal standard d15-TDCPP, this method automatically corrects for matrix-induced ionization suppression, extraction inefficiencies, and instrumental drift.

Key Performance Indicators:

- Linearity: 0.5 – 1000 ng/mL (

)

- Precision (CV): < 5% intra-day
- Recovery: 85-115% (Matrix corrected)

Scientific Principle: The Isotope Dilution Advantage

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" are the primary source of error. Co-eluting phospholipids and proteins in biological samples can compete for charge in the electrospray ionization (ESI) source, causing signal suppression or enhancement.

Why External Calibration Fails: Traditional external calibration assumes that the analyte in a clean solvent behaves identically to the analyte in plasma. This is rarely true. If plasma suppresses the signal by 40%, an external curve will overestimate the concentration.

The IDMS Solution: By spiking the sample with d15-TDCPP (which has identical physicochemical properties to native TDCPP but a different mass) before extraction, the internal standard (IS) experiences the exact same extraction loss and ionization suppression as the analyte.

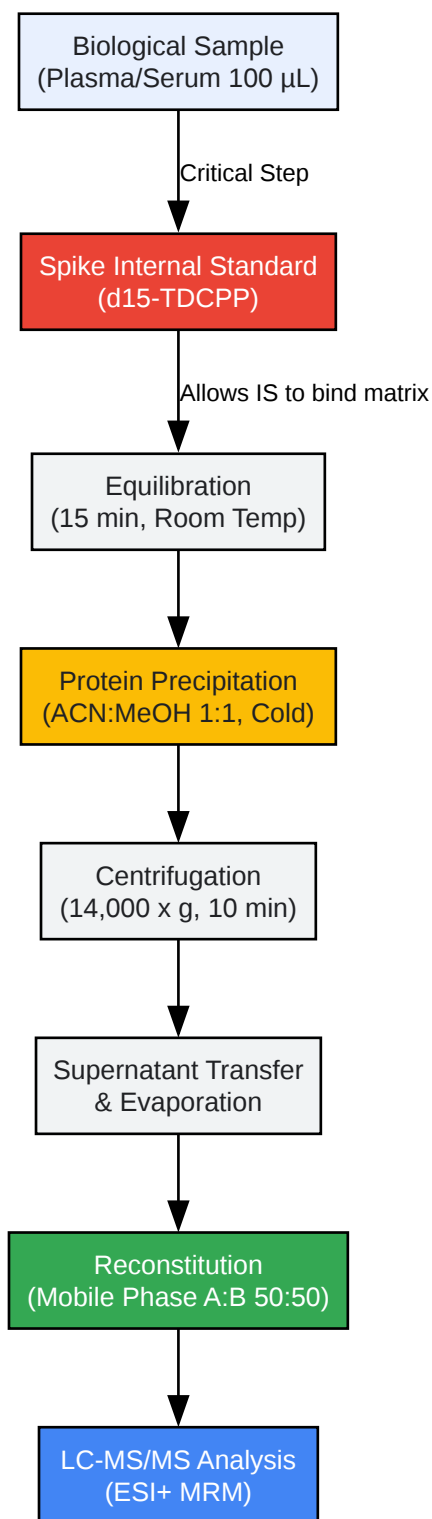
The Governing Equation: Quantification is based on the response ratio, not absolute area:

Where

(Relative Response Factor) is derived from the calibration curve.

Workflow Visualization

The following diagram outlines the critical path for Sample Preparation and Analysis.



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Figure 1: IDMS Workflow. The internal standard is added prior to any manipulation to track recovery.

Materials and Reagents

Reference Standards

- Native Analyte: TDCPP (Tris(1,3-dichloro-2-propyl) phosphate), >98% purity.
- Internal Standard: d15-TDCPP (Tris(1,3-dichloro-2-propyl-d5) phosphate).[1]
 - CAS: 1447569-77-8[1][2][3]
 - Source: Wellington Laboratories, Cambridge Isotope Laboratories, or Sigma-Aldrich.
 - Note: Do not use d18-TCPP; the retention time shift may be too great. d15-TDCPP is the structural homolog.

Solvents & Buffers

- Acetonitrile (ACN): LC-MS Grade.
- Methanol (MeOH): LC-MS Grade.
- Water: Milli-Q or LC-MS Grade.
- Ammonium Acetate: Mobile phase additive (enhances
and
).

Experimental Protocol

Preparation of Stock Solutions

- Master Stock (Native): Dissolve TDCPP in Methanol to 1.0 mg/mL.
- Master Stock (IS): Dissolve d15-TDCPP in Methanol to 1.0 mg/mL.
- Working IS Solution: Dilute Master Stock (IS) to 100 ng/mL in ACN. This will be the "Spiking Solution".

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum. For urine, Solid Phase Extraction (SPE) using Strata-X or OASIS HLB is recommended.

- Aliquot: Transfer 100 μ L of sample (plasma/serum) into a 1.5 mL microcentrifuge tube.
- Spike IS: Add 20 μ L of Working IS Solution (100 ng/mL).
 - Final IS concentration in matrix: 20 ng/mL (approx).
- Equilibrate: Vortex gently and let stand for 15 minutes. Crucial: This allows the IS to integrate with the matrix proteins.
- Precipitate: Add 400 μ L of ice-cold Acetonitrile/Methanol (1:1 v/v).
- Vortex: Vortex vigorously for 30 seconds.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer the supernatant to a clean glass vial.
- Evaporate (Optional but recommended for sensitivity): Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 μ L of Mobile Phase (50:50 Water:MeOH).
- Inject: Transfer to autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (LC):

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or Phenomenex Kinetex C18.
- Flow Rate: 0.4 mL/min.[4]
- Column Temp: 40°C.
- Injection Vol: 5 μ L.

- Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5 mM Ammonium Acetate + 0.1% Formic Acid.

Gradient Profile:

Time (min)	% B	Description
0.0	40	Initial Hold
0.5	40	Start Gradient
4.0	95	Elution of TDCPP
5.5	95	Wash
5.6	40	Re-equilibration

| 7.0 | 40 | End of Run |

Mass Spectrometry (MS):

- Source: Electrospray Ionization (ESI), Positive Mode.[5]
- Mode: Multiple Reaction Monitoring (MRM).[4][6][7][8][9]
- Capillary Voltage: 3500 V.
- Desolvation Temp: 350°C.

MRM Transitions:

Analyte	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Role
TDCPP	430.9	99.0	50	25	Quantifier
TDCPP	430.9	275.0	50	15	Qualifier
d15-TDCPP	446.0	99.0	50	25	IS Quantifier

Note: The m/z 99 product ion corresponds to the chlorinated fragment characteristic of this class. The precursor 430.9 represents the

ion with the

isotope cluster.

Data Analysis & Calculation

Response Factor Calculation

Do not use a simple linear regression of Area vs. Concentration. You must plot the Area Ratio vs. Concentration Ratio.

Plot

, where:

- = Area Ratio
- = Concentration of TDCPP (ng/mL) / Concentration of IS (ng/mL)

Quality Control Criteria

- Retention Time: Analyte must elute within ± 0.05 min of the Internal Standard.
- Ion Ratio: The ratio of Quantifier (99) to Qualifier (275) must be within $\pm 20\%$ of the reference standard.
- IS Recovery: The absolute area of the IS in samples should be 50%–150% of the area in the neat standard. If $< 50\%$, it indicates severe suppression or extraction failure.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low IS Recovery	Ion Suppression	Switch to SPE cleanup (e.g., Strata-X) to remove phospholipids.
High Background	Contamination	TDCPP is ubiquitous in dust/plastics. Use glass vials only. Bake glassware at 200°C. Run solvent blanks.
Peak Tailing	Column Saturation	Reduce injection volume or increase Ammonium Acetate concentration.
RT Shift	pH Drift	Prepare fresh Mobile Phase buffers daily.

References

- U.S. EPA. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Revision 1.0. [\[Link\]](#)
- Van den Eede, N., et al. (2012). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." *Environment International*, 49, 125-139. [\[Link\]](#)
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- Wellington Laboratories. (2024). Reference Standards for Environmental Analysis - TDCPP-d15 Product Page. [\[Link\]](#)

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Sources

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